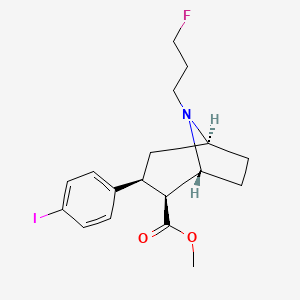

β-CIT-FP

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ioflupane has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in chemical studies to understand the behavior of dopamine transporters.

Biology: Helps in studying the distribution and density of dopamine neurons in the brain.

Medicine: Primarily used in single-photon emission computed tomography (SPECT) imaging to diagnose Parkinsonian syndromes and differentiate them from other movement disorders

Industry: Employed in the production of diagnostic imaging agents and radiopharmaceuticals

Mécanisme D'action

Target of Action

Beta-Cit-FP, also known as Ioflupane, primarily targets the presynaptic dopamine transporters (DAT) . These transporters are abundant in the striatal region of the brain and play a crucial role in the transport of dopamine from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Ioflupane binds reversibly and with high affinity to the presynaptic dopamine transporters . When Iodine-123, which labels Ioflupane, decays, a gamma ray is emitted. This emission is detected through Single Photon Emission Computed Tomography (SPECT), providing an image of the dopamine neurons .

Biochemical Pathways

The primary biochemical pathway affected by Ioflupane involves the dopaminergic synapse . By binding to the dopamine transporters, Ioflupane influences the reuptake of dopamine, thereby affecting the concentration of dopamine in the synaptic cleft .

Pharmacokinetics

Ioflupane exhibits rapid blood clearance in healthy individuals . It is administered intravenously, and absorption is 100% . Approximately 30% of the radioactivity is taken up by the striatum compared to the entire brain . About 60% of Ioflupane is excreted in the urine and 14% in the feces after 48 hours . The half-life of Ioflupane is 13.2 hours .

Result of Action

The binding of Ioflupane to the dopamine transporters allows for the visualization of the dopaminergic neurons in the brain . This is particularly useful in diagnosing Parkinsonian syndromes, as it helps differentiate between essential tremor and tremor due to Parkinsonian syndromes .

Action Environment

The action of Ioflupane can be influenced by various environmental factors. For instance, the height and weight of the individual can affect the excretion rate of Ioflupane . Furthermore, the use of thyroid blocking agents like potassium iodide is recommended 2 hours before and 24 hours after the injection of Ioflupane to prevent the uptake of Iodine-123 by the thyroid gland .

Analyse Biochimique

Biochemical Properties

Ioflupane interacts with the dopamine transporters in the brain. These transporters are proteins that facilitate the reuptake of dopamine, a neurotransmitter, in the synapses . The nature of the interaction is such that Ioflupane binds reversibly to these transporters .

Cellular Effects

Ioflupane’s primary effect on cells is its ability to bind to dopamine transporters, which are located on the presynaptic neurons in the striatum of the brain . This binding allows for the visualization of these neurons, which is particularly useful in the diagnosis of Parkinsonian syndromes . The presence of Ioflupane can influence cell function by providing a marker for the presence and density of dopamine transporters .

Molecular Mechanism

The molecular mechanism of Ioflupane involves its binding to presynaptic dopamine transporters . When Iodine-123, the radioactive isotope in Ioflupane, decays, a gamma ray is emitted and detected through SPECT . This allows for the visualization of the dopamine transporters to which Ioflupane is bound .

Temporal Effects in Laboratory Settings

The effects of Ioflupane can be observed between 3 to 6 hours after injection . This time window is appropriate for capturing the distribution of the compound in the brain

Metabolic Pathways

Ioflupane does not undergo any significant metabolism . About 60% of the compound is excreted in the urine and 14% in the feces after 48 hours .

Transport and Distribution

After intravenous administration, Ioflupane is distributed by the blood and builds up in the striatum of the brain . Here it attaches to the dopamine transporters on nerve cell endings .

Subcellular Localization

Ioflupane localizes to the presynaptic terminals of dopaminergic neurons in the striatum, where it binds to the dopamine transporters . This subcellular localization is crucial for its role in diagnosing Parkinsonian syndromes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'ioflupane implique plusieurs étapes, commençant par la préparation du dérivé tropaneLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de l'ioflupane implique l'utilisation de modules de synthèse automatisés pour garantir une pureté et un rendement élevés. Le processus comprend le marquage radioactif du composé avec de l'iode-123, suivi de la purification et du contrôle qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

L'ioflupane subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.

Substitution : Les réactions de substitution halogénée sont courantes, en particulier celles impliquant l'isotope iode-123.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les agents halogénants comme le monochlorure d'iode. Les réactions sont généralement réalisées dans des conditions de température et de pH contrôlées pour garantir la spécificité et le rendement .

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés de l'ioflupane, qui peuvent être utilisés à des fins d'imagerie et de diagnostic différentes .

Applications de la recherche scientifique

L'ioflupane a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme traceur dans les études chimiques pour comprendre le comportement des transporteurs de dopamine.

Biologie : Aide à étudier la distribution et la densité des neurones dopaminergiques dans le cerveau.

Médecine : Principalement utilisé dans l'imagerie par tomographie d'émission monophotonique (SPECT) pour diagnostiquer les syndromes parkinsoniens et les différencier des autres troubles du mouvement

Industrie : Employé dans la production d'agents d'imagerie diagnostique et de radiopharmaceutiques

Mécanisme d'action

L'ioflupane exerce ses effets en se liant sélectivement aux transporteurs de dopamine présynaptiques dans le cerveau. Lorsqu'il est marqué avec de l'iode-123, il émet des rayons gamma qui peuvent être détectés par l'imagerie SPECT. Cela permet de visualiser la distribution et la densité des neurones dopaminergiques, aidant au diagnostic des syndromes parkinsoniens .

Comparaison Avec Des Composés Similaires

Composés similaires

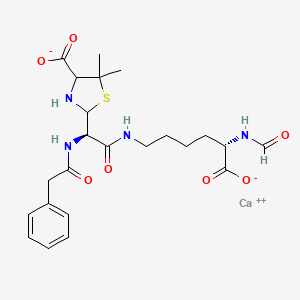

Cocaïne : Partage une structure similaire mais n'est pas utilisé à des fins d'imagerie.

Méthylphénidate : Autre ligand du transporteur de dopamine, mais avec des applications cliniques différentes.

Dérivés tropaniques : Divers autres dérivés tropaniques sont utilisés dans la recherche et la médecine

Unicité de l'ioflupane

L'ioflupane est unique en raison de sa forte affinité pour les transporteurs de dopamine et de sa capacité à être marqué avec de l'iode-123, ce qui en fait un agent d'imagerie efficace pour diagnostiquer les syndromes parkinsoniens. Sa spécificité et son profil de sécurité en font un choix privilégié en milieu clinique .

Propriétés

IUPAC Name |

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLAJVUJSVENX-HZMVEIRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155797-99-2 | |

| Record name | 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOFLUPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

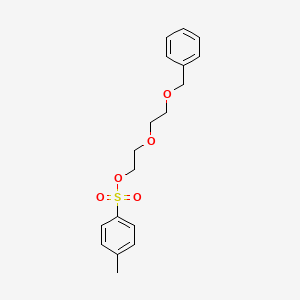

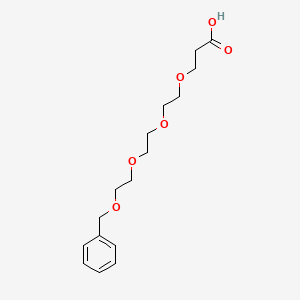

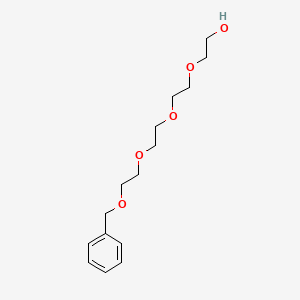

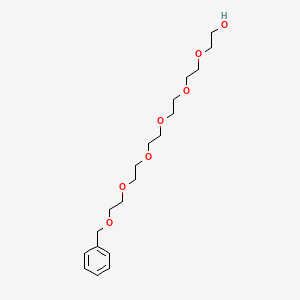

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)